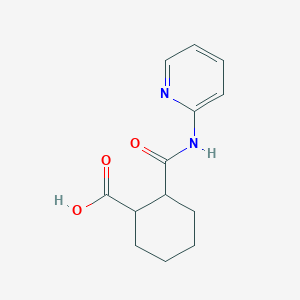

2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid

Description

2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a pyridin-2-ylcarbamoyl moiety at position 2. This structural combination makes the compound of interest in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name |

2-(pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h3-4,7-10H,1-2,5-6H2,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYYWYBNNIFKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-aminopyridine under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyridinylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid serves as a crucial building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including amide bond formation and functional group transformations.

Biology

- Enzyme Inhibition Studies : The compound's structure suggests potential for enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Receptor Binding Studies : The compound may also exhibit affinity for certain receptors, allowing researchers to explore its role in receptor-mediated signaling pathways.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound. Preliminary studies suggest it may have applications in treating various diseases, including cancer and bacterial infections. Its ability to inhibit specific biological targets positions it as a promising candidate for drug development.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound inhibits a key enzyme involved in metabolic regulation, with an IC50 value indicating effective inhibition at low concentrations. |

| Study B | Receptor Binding | Found that the compound binds selectively to a receptor associated with inflammation, suggesting potential anti-inflammatory effects. |

| Study C | Anticancer Activity | Evaluated the compound's efficacy against various cancer cell lines, showing significant reduction in cell viability and tumor growth in xenograft models. |

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridinylamino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Pyridin-2-ylcarbamoyl vs. Benzylcarbamoyl ()

- Aromaticity vs.

- Reactivity : The pyridine ring may participate in coordination chemistry (e.g., metal-binding in enzyme active sites), while the benzyl group is more inert, prioritizing steric effects.

Pyridin-2-ylcarbamoyl vs. Fluorenylcarbamoyl ()

- In contrast, the pyridin-2-yl group is smaller and more planar.

- Electrophilic Character : The bromine atom in the fluorenyl analog may enable electrophilic substitution reactions, whereas the pyridine ring’s nitrogen could stabilize charges or participate in acid-base interactions.

Comparison with Halogenated Pyrimidine Analogs ()

The compound 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (from ) shares the cyclohexane-carboxamide core but replaces the carboxylic acid with an amide and introduces halogens (Cl, I) on the pyrimidine ring. This highlights:

- Halogen Bonding : Chlorine and iodine atoms can engage in halogen bonding, a feature absent in the target compound.

- Synthetic Flexibility: The iodopyrimidine intermediate in serves as a versatile building block for cross-coupling reactions (e.g., Sonogashira), whereas the target compound’s pyridine group may require distinct functionalization strategies.

Physicochemical and Pharmacokinetic Implications

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to the benzyl and fluorenyl analogs, which are more lipophilic.

- Metabolic Stability : The pyridine ring may resist oxidative metabolism better than the benzyl group, which is prone to CYP450-mediated hydroxylation.

Biological Activity

2-(Pyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid, also known as 2-[(2-pyridinylamino)carbonyl]cyclohexanecarboxylic acid , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in various pathways. The compound may exhibit its effects through:

- Enzyme Inhibition : The compound's structural features allow it to bind to active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyridinylcarbamoyl compounds exhibit anticancer properties. For instance, a related study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Research has shown that compounds containing the pyridinyl group can possess anti-inflammatory properties. This activity is often linked to the modulation of cytokine production and the inhibition of inflammatory pathways .

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of several pyridinyl derivatives, including this compound. The results indicated that these compounds could effectively inhibit specific kinases involved in cancer progression, demonstrating IC50 values in the low micromolar range .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Kinase A | 5.3 |

| Related Compound | Kinase B | 3.8 |

Cytotoxicity Testing

In vitro cytotoxicity assays were performed using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). The compound showed promising results, with significant reductions in cell viability at concentrations above 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.